Superior Ferryl Hemoglobin Reduction and Antioxidant Activity Relative to Free L-Tyrosine
3-Chloro-L-tyrosine demonstrates quantifiably stronger antioxidant properties compared to free L-tyrosine in a hemoglobin (Hb)-induced oxidative stress model. The mechanism is attributed to a higher efficiency in the reduction of cytotoxic ferryl hemoglobin species (Fe(IV)=O) and prevention of heme-to-protein cross-linked Hb (Hb-X) formation [1].
| Evidence Dimension | Ferryl Hemoglobin Reducing Activity and Antioxidant Efficacy |
|---|---|
| Target Compound Data | Higher reducing activity than free tyrosine; more efficient prevention of cytotoxic Hb-X formation [1]. |
| Comparator Or Baseline | Free L-tyrosine (10–500 μM) and phenylalanine (negative control, inactive) |
| Quantified Difference | 3-Chlorotyrosine exhibited 'stronger antioxidant properties' and 'more efficient ability in the reduction of ferryl species' compared to free tyrosine, which itself acts as an efficient reducing agent. Phenylalanine was inactive [1]. |
| Conditions | In vitro model of hemoglobin-induced oxidative stress; ferryl hemoglobin (Fe(IV)=O) reduction assay; prevention of Hb-X formation measured [1]. |
Why This Matters
This superior redox activity makes 3-Chloro-L-tyrosine the preferred analog over L-tyrosine for studying tyrosine-mediated protection against heme protein-driven oxidative injury in hemolytic or inflammatory disease models.
- [1] Lu, N., He, Z., & Gao, Z. (2014). Tyrosine can protect against oxidative stress through ferryl hemoglobin reduction. Toxicology in Vitro, 28(5), 847–855. View Source
